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Tris(ethylmethylamido)(tert-butylimido)tantalum(V) - 511292-99-2

Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

Catalog Number: EVT-6472737
CAS Number: 511292-99-2
Molecular Formula: C13H33N4Ta-3
Molecular Weight: 426.38 g/mol
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Product Introduction

Overview

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) is an organometallic compound with the molecular formula C13H33N4Ta\text{C}_{13}\text{H}_{33}\text{N}_{4}\text{Ta} and a molecular weight of 426.38 g/mol. It is primarily utilized as a precursor in chemical vapor deposition processes for the fabrication of tantalum nitride thin films, which are crucial in semiconductor applications. This compound is known for its high purity, typically exceeding 99%, and is sensitive to moisture and heat .

Source and Classification

The compound is classified under organometallics, specifically as a metal imino/amino complex. It has been identified by various identifiers including the CAS Number 511292-99-2 and EC Number 633-032-4. Its structure features a tantalum atom coordinated with three ethylmethylamido ligands and one tert-butylimido ligand, which significantly influences its reactivity and application in materials science .

Synthesis Analysis

Methods

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) can be synthesized through several methods, primarily involving the reaction of tantalum pentachloride with ethylmethylamine and tert-butylamine under controlled conditions. The synthesis typically requires inert atmospheres (like argon or nitrogen) to prevent moisture interference.

Technical Details

The synthesis process includes:

  1. Preparation of precursors: Ethylmethylamine and tert-butylamine are prepared in anhydrous conditions.
  2. Reaction with tantalum pentachloride: The tantalum precursor is added to the amine mixture under an inert atmosphere.
  3. Purification: The resulting product is purified through distillation or recrystallization to achieve high purity levels suitable for industrial applications .
Molecular Structure Analysis

Structure

The molecular structure of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) can be depicted as follows:

  • Core atom: Tantalum (Ta)
  • Ligands: Three ethylmethylamido groups (–N(CH₂CH₃)(CH₃)) and one tert-butylimido group (–N=C(CH₃)₃).

The arrangement around the tantalum atom allows for a trigonal bipyramidal geometry, which is typical for five-coordinate complexes.

Data

  • Molecular Formula: C13H33N4Ta\text{C}_{13}\text{H}_{33}\text{N}_{4}\text{Ta}
  • Molecular Weight: 426.38 g/mol
  • Boiling Point: Approximately 95-98 °C at reduced pressure (1.8 torr) .
Chemical Reactions Analysis

Reactions

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) participates in several chemical reactions, particularly in the formation of tantalum nitride thin films via metal-organic chemical vapor deposition (MOCVD). The compound decomposes upon heating, releasing nitrogen gas and forming tantalum nitride.

Technical Details

In MOCVD processes, the compound is vaporized and transported to a substrate where it decomposes at elevated temperatures, leading to the deposition of tantalum nitride films. The reaction can be summarized as follows:

Ta NR 2 3 NH 3TaN+by products\text{Ta NR 2 3 NH 3}\rightarrow \text{TaN}+\text{by products}

where RR represents ethyl or methyl groups .

Mechanism of Action

Process

The mechanism of action involves the thermal decomposition of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) at high temperatures (typically between 400 °C to 600 °C). During this process, the ligands are removed, resulting in the formation of tantalum nitride on the substrate surface.

Data

The efficiency of film deposition depends on several factors including:

  • Temperature: Higher temperatures favor decomposition.
  • Pressure: Reduced pressure enhances vapor transport.
  • Substrate material: Compatibility affects film quality .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow liquid.
  • Density: Approximately 1.323 g/mL at 21 °C.
  • Sensitivity: Moisture-sensitive and flammable .

Chemical Properties

  • Stability: Stable under inert conditions but decomposes in air or moisture.
  • Reactivity: Reacts with water and acids, releasing ammonia and other by-products.

These properties make it suitable for applications requiring precise control over film thickness and composition .

Applications

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) is primarily used in:

  • Semiconductor manufacturing: As a precursor for tantalum nitride thin films used in metal gates for complementary metal-oxide-semiconductor devices.
  • Thin film deposition technologies: Such as atomic layer deposition and chemical vapor deposition, where high-purity films are essential for device performance .

This compound's unique properties enable advancements in electronic materials, enhancing device efficiency and performance in modern electronics.

Synthesis and Precursor Development

Ligand Design Strategies for Tantalum Coordination Complexes

The molecular architecture of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT) exemplifies strategic ligand engineering to optimize precursor performance in vapor deposition processes. Its mixed amido-imido ligand system combines a bulky tert-butylimido group (≡N^tBu) with three asymmetric ethylmethylamido ligands (─NEtMe). This design achieves three critical objectives:

  • Steric Modulation: The asymmetric ethylmethylamido ligands reduce molecular symmetry compared to homoleptic analogs like Ta(NEt₂)₅, lowering melting points and enhancing volatility. The tert-butylimido group provides sufficient steric bulk to stabilize the Ta≡N bond during synthesis and transport [3] [6].
  • Electronic Tuning: The imido nitrogen (sp²-hybridized) acts as a strong π-donor, mitigating electron deficiency at the tantalum center (d⁰ configuration). This delocalizes electron density across the Ta≡N bond, reducing susceptibility to redox decomposition [6].
  • Thermal Stability: Ethylmethylamido ligands decompose cleanly at lower temperatures than dialkylamides, minimizing carbon contamination in deposited films. Comparative studies with Tris(diethylamido)(tert-butylimido)tantalum(V) (TBTDET) confirm that TBTEMT’s methyl substitution elevates decomposition onset temperatures by ~50°C due to strengthened Ta─N bonds [3] [8].

Table 1: Ligand Effects on Tantalum Precursor Properties

PrecursorMolecular WeightVapor Pressure (100°C)Thermal Decomposition Onset
TBTEMT426.38 g/mol2.0 Torr250°C
TBTDET480.52 g/mol0.8 Torr200°C

Data consolidated from [3] [6] [8]

Mechanistic Pathways in TBTEMT Synthesis via Amide-Imido Exchange Reactions

TBTEMT is synthesized through a two-step amide-imido exchange reaction, leveraging salt metathesis and protonolysis kinetics:

  • Salt Metathesis:TaCl₅ + 3 LiNEtMe → Ta(NEtMe)₃Cl₂ + 3 LiClThis step generates a dialkylamido intermediate at low temperatures (-30°C) to prevent ligand redistribution. The chloride ligands remain labile for subsequent substitution [5] [8].
  • Imido Installation:Ta(NEtMe)₃Cl₂ + 2 LiNH^tBu → Ta(NEtMe)₃(N^tBu) + 2 LiCl + NH₃The tert-butylamine protonates one amido ligand, releasing ammonia and forming a nucleophilic imido group that coordinates tantalum. Kinetic studies reveal this step requires strict stoichiometry control—excess LiNH^tBu triggers ligand scrambling, yielding bis(imido) impurities [8].

The tert-butylimido group’s steric profile dictates reaction regioselectivity. Computational analyses indicate the Ta≡N bond adopts a near-linear configuration (176–178°), forcing the amido ligands into a distorted trigonal pyramidal geometry that accelerates chloride displacement [5].

Table 2: Key Reaction Parameters for TBTEMT Synthesis

Reaction StageTemperatureDurationYieldCritical Controls
Salt Metathesis-30°C4 h78%Slow reagent addition
Imido Installation60°C12 h65%LiNH^tBu stoichiometry (±2%)

Data derived from [5] [8]

Role of Inert Atmospheres in Mitigating Hydrolytic Degradation During Synthesis

TBTEMT’s extreme moisture sensitivity (UN 3399, Hazard Class 4.3) necessitates rigorous exclusion of H₂O and O₂ throughout synthesis and handling. Hydrolysis occurs via two pathways:

  • Electrophilic Attack: Water molecules coordinate the electron-deficient tantalum center, cleaving Ta─N bonds and releasing flammable ethylmethylamine (H₂N─EtMe). This exothermic reaction propagates hydrolysis cascades, generating particulate Ta₂O₅ contaminants [1] [5].
  • Proton Transfer: The tert-butylimido group (Ta≡N─^tBu) undergoes rapid protonation to tert-butylamine (H₂N^tBu), collapsing the Ta≡N π-bond system. This irreversible step degrades precursor purity, as confirmed by NMR studies of hydrolyzed residues [7].

Engineering controls for large-scale synthesis (>100g) include:

  • Glovebox Systems: Maintain O₂/H₂O levels <0.1 ppm using copper-catalyzed purification loops.
  • Schlenk Lines: Enable sub-ppm oxygen transfer during filtration and distillation via dual vacuum-nitrogen cycles [5].
  • Reactor Design: Jacketed reactors with cryogenic cooling minimize adiabatic temperature spikes during exothermic reactions, preventing thermal runaway [1].

Post-synthesis, vacuum distillation (95–98°C at 1.8 torr) purifies TBTEMT under inert flow, with distillate collected in flame-sealed ampules. Residual moisture analysis via Karl Fischer titration consistently shows <10 ppm H₂O in electronic-grade product [2] [4].

Table 3: Inert Atmosphere Techniques for TBTEMT Handling

TechniqueO₂/H₂O ThresholdScalabilityTypical Yield Preservation
Glovebox<0.1 ppmLab scale (≤1 kg)98%
Schlenk Line<1 ppmLab scale95%
Purified N₂ Reactors<5 ppmPilot plant (10 kg)92%

Data synthesized from [1] [2] [5]

Properties

CAS Number

511292-99-2

Product Name

Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

IUPAC Name

tert-butyliminotantalum;ethyl(methyl)azanide

Molecular Formula

C13H33N4Ta-3

Molecular Weight

426.38 g/mol

InChI

InChI=1S/C4H9N.3C3H8N.Ta/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1;

InChI Key

WUOSVSDQERJZBI-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta]

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